molecular formula C11H12O2 B14205006 Benzenemethanol, 4-(4-hydroxy-1-butynyl)- CAS No. 830329-18-5

Benzenemethanol, 4-(4-hydroxy-1-butynyl)-

Cat. No.: B14205006
CAS No.: 830329-18-5
M. Wt: 176.21 g/mol
InChI Key: MGLXKTCWWFTNGL-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is an organic compound with the molecular formula C11H12O2 It is a derivative of benzenemethanol, featuring a hydroxy group and a butynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- typically involves the reaction of benzenemethanol with 4-hydroxy-1-butyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(4-hydroxy-1-butynyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The butynyl group can be reduced to a butenyl or butyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of butenyl or butyl derivatives.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-(4-hydroxy-1-butynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and butynyl groups play crucial roles in its reactivity and interactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the butynyl group can participate in covalent bonding with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-hydroxy-: Similar structure but lacks the butynyl group.

    Benzenemethanol, 4-(4-hydroxy-1-butyl)-: Similar structure but with a butyl group instead of a butynyl group.

Uniqueness

Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is unique due to the presence of both hydroxy and butynyl groups, which confer distinct chemical and biological properties. The butynyl group, in particular, introduces additional reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.

Properties

CAS No.

830329-18-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]but-3-yn-1-ol

InChI

InChI=1S/C11H12O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,2,8-9H2

InChI Key

MGLXKTCWWFTNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C#CCCO

Origin of Product

United States

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